molecular formula C12H12N6 B11872982 4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5334-63-4

4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11872982
CAS No.: 5334-63-4
M. Wt: 240.26 g/mol
InChI Key: NTHNDSDFPLLCCE-UHFFFAOYSA-N
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Description

4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the condensation of 2-methylhydrazine with 1-phenyl-1h-pyrazolo[3,4-d]pyrimidine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of catalysts and specific reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell growth, differentiation, and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.

    Quinazoline: Known for its use in cancer treatment as a kinase inhibitor.

    Furo[2,3-d]pyrimidine: Exhibits diverse biological activities

Uniqueness

4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .

Properties

CAS No.

5334-63-4

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

1-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C12H12N6/c1-13-17-11-10-7-16-18(12(10)15-8-14-11)9-5-3-2-4-6-9/h2-8,13H,1H3,(H,14,15,17)

InChI Key

NTHNDSDFPLLCCE-UHFFFAOYSA-N

Canonical SMILES

CNNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

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